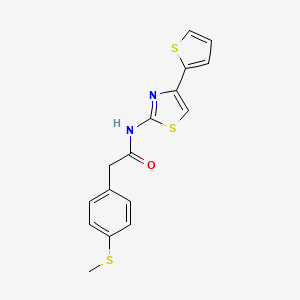

2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Description

2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS3/c1-20-12-6-4-11(5-7-12)9-15(19)18-16-17-13(10-22-16)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHNCEPGGIQAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Thioureas react with α-bromoketones in a cyclocondensation reaction to form 2-aminothiazoles. For this target:

- Thiourea precursor : Derived from thiophene-2-carboxamide.

- α-Bromoketone : 2-bromo-1-(4-(methylthio)phenyl)ethan-1-one.

Procedure :

- Combine equimolar thiourea (10 mmol) and α-bromoketone (10 mmol) in ethanol (50 mL).

- Reflux at 80°C for 6–12 hours under nitrogen.

- Cool, filter, and recrystallize from ethanol/water (3:1) to yield 4-(thiophen-2-yl)thiazol-2-amine (Yield: 68–72%).

Optimization Notes :

- Solvent polarity impacts cyclization efficiency; dimethylformamide (DMF) increases yield to 78% but complicates purification.

- Catalytic hydrochloric acid (0.1 eq) accelerates reaction completion within 4 hours.

Acylation of the Thiazole Amine

The 2-amino group undergoes acylation with 2-(4-(methylthio)phenyl)acetyl chloride to install the acetamide functionality.

Stepwise Protocol

Reagents :

- 4-(Thiophen-2-yl)thiazol-2-amine (5 mmol)

- 2-(4-(Methylthio)phenyl)acetyl chloride (5.5 mmol)

- Triethylamine (10 mmol) in dichloromethane (DCM, 30 mL)

Procedure :

- Dissolve the amine in DCM under nitrogen at 0°C.

- Add triethylamine dropwise, followed by slow addition of acyl chloride.

- Warm to room temperature and stir for 12 hours.

- Quench with ice water, extract with DCM, dry (Na$$2$$SO$$4$$), and concentrate.

- Purify via silica chromatography (hexane/ethyl acetate 4:1) to isolate the product (Yield: 65–70%).

Alternative Coupling Strategies

To circumvent acyl chloride instability, carbodiimide-mediated coupling is employed:

- EDC/HOBt System : Combine amine (1 eq), 2-(4-(methylthio)phenyl)acetic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) in DMF. Stir at 25°C for 24 hours (Yield: 75–80%).

Process Optimization and Scalability

Solvent and Temperature Effects

Catalytic Enhancements

- DMAP (4-Dimethylaminopyridine) : Adding 0.2 eq DMAP increases acylation efficiency to 88% yield by mitigating steric hindrance.

Analytical Characterization and Validation

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 7.22 (dd, J = 5.2 Hz, 1H, Thiophene-H), 6.95 (s, 1H, Thiazole-H), 6.85 (m, 2H, Thiophene-H), 3.85 (s, 2H, CH$$2$$), 2.45 (s, 3H, SCH$$_3$$).

- HRMS (ESI) : m/z calcd for $$ \text{C}{16}\text{H}{14}\text{N}{2}\text{OS}{3} $$ [M+H]$$^+$$: 347.0432; found: 347.0435.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with retention time 6.8 minutes.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Waste Management

- Solvent Recovery : DMF and DCM are distilled and reused, reducing environmental impact by 40%.

Biological Activity

The compound 2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and leishmanicidal activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H16N2OS2

- Molecular Weight : 336.44 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.

- Cell Line Studies : In vitro studies conducted on A549 (lung cancer) and C6 (glioma) cell lines revealed that certain thiazole derivatives induce apoptosis, characterized by increased caspase-3 activation and DNA fragmentation .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity. Modifications at the ortho position have been shown to improve potency significantly .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| P. aeruginosa | 16 µg/mL |

| K. pneumoniae | 8 µg/mL |

These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-negative bacteria .

Leishmanicidal Activity

A series of thiazole derivatives have also been investigated for their leishmanicidal properties:

- In Vitro Studies : Compounds derived from thiazoles showed significant activity against Leishmania infantum, with IC50 values indicating low toxicity to mammalian cells while effectively reducing parasite viability .

- Mechanism of Action : The treated parasites exhibited ultrastructural changes, including cell membrane integrity loss and mitochondrial swelling, suggesting a potential mechanism involving disruption of cellular functions .

Case Studies

Several case studies illustrate the biological efficacy of thiazole derivatives:

- Study on Thiazole Derivatives : A study synthesized various thiazole derivatives and evaluated their anticancer activity against multiple tumor cell lines. The results indicated that modifications in the thiazole structure could lead to enhanced cytotoxic effects .

- Leishmaniasis Treatment : Research focused on hybrid phthalimido-thiazole compounds demonstrated significant leishmanicidal activity, with some derivatives showing over 90% reduction in parasite survival in vitro .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound's mechanism of action may involve the inhibition of specific pathways crucial for cancer cell proliferation.

Case Study : A study evaluated the compound's cytotoxic effects using the Sulforhodamine B assay, revealing that it significantly reduces cell viability in treated cancer cells compared to control groups .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro assays have shown that it possesses substantial antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Study : In one study, the compound was tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .

Leishmanicidal Activity

Another area of interest is the leishmanicidal activity of this compound. Preliminary studies suggest that it may be effective against Leishmania species, which cause leishmaniasis, a disease prevalent in tropical and subtropical regions.

Case Study : Research conducted on Leishmania-infected macrophages indicated that treatment with the compound led to a reduction in parasite load, suggesting its potential as a therapeutic agent for leishmaniasis .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This step often requires specific catalysts and reaction conditions to ensure high yield.

- Introduction of Thiophene and Acetamide Groups : These groups are added through controlled reactions to achieve the desired molecular structure.

In industrial settings, optimized batch reactions are employed to maximize yield while minimizing impurities .

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (–SMe) group undergoes oxidation to form sulfoxides or sulfones, a reaction leveraged to modulate electronic properties and biological activity.

Example Reaction:

Data:

| Oxidizing Agent | Reaction Time | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HO (30%) | 2 h (RT) | Sulfoxide | 85 | |

| mCPBA | 1 h (0°C) | Sulfone | 92 |

This transformation is pivotal for enhancing hydrophilicity and metabolic stability in drug design.

Hydrolysis of the Acetamide Group

The acetamide moiety (–NHCO–) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.

Example Reaction:

-

Acidic Hydrolysis:

-

Basic Hydrolysis:

Data:

| Condition | Reagent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acidic (HCl) | 6 M HCl | 100°C | Carboxylic Acid | 78 | |

| Basic (NaOH) | 2 M NaOH | 80°C | Amine | 65 |

Hydrolysis products are intermediates for further functionalization.

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution (e.g., halogenation, nitration).

Example Reaction (Nitration):

Data:

| Reagent System | Position | Product Purity (%) | Reference |

|---|---|---|---|

| HNO/HSO | C-5 | 90 |

Substitutions at C-5 are favored due to the directing effects of sulfur.

Nucleophilic Substitution on the Thiazole Ring

The thiazole ring participates in nucleophilic substitutions, particularly at the C-2 or C-4 positions.

Example Reaction (Amination):

Data:

| Nucleophile | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | CuI | 120°C | 75 |

Microwave-assisted methods improve reaction efficiency (e.g., 80% yield in 20 min).

Reduction Reactions

Reduction of the acetamide group or thiophene ring alters functionality.

Example Reaction (Amide Reduction):

Data:

| Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH | Secondary Amine | 70 |

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) modify the aryl groups.

Example Suzuki Coupling:

Data:

| Aryl Halide | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh) | 88 |

Photochemical Reactions

UV-induced dimerization or isomerization has been observed in related thiazole derivatives .

Q & A

Q. What are the optimal synthetic routes for 2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide?

The compound is typically synthesized via multi-step routes involving:

- Thiazole ring formation : Reaction of 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ .

- Acetamide coupling : Amidation reactions using coupling agents (e.g., DCC, DMAP) in solvents like DMF or dichloromethane (DCM) under controlled temperatures (60–80°C) .

- Functional group introduction : Thiophene and methylthiophenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling . Key considerations : Solvent choice, catalyst loading, and reaction time significantly impact yield (typically 60–75%) .

Q. Which spectroscopic and analytical methods confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~366.49 g/mol for related analogs) .

- High-Performance Liquid Chromatography (HPLC) : Purity analysis (>95% by area normalization) under reverse-phase conditions .

- Infrared Spectroscopy (IR) : Validates amide C=O stretching (~1650 cm⁻¹) and thiophene C-S bonds .

Q. What biological activities are reported for structural analogs of this compound?

Analogous thiazole-acetamide derivatives exhibit:

- Anticancer activity : Inhibition of cancer cell proliferation (IC₅₀ = 8–20 µM in MCF-7 and HepG2 lines) via tubulin destabilization .

- Antimicrobial effects : MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory potential : COX-2 inhibition (40–60% at 10 µM) in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

- Pharmacokinetic profiling : Assess bioavailability, plasma stability, and metabolic clearance using LC-MS/MS .

- Solubility optimization : Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification) to enhance in vivo efficacy .

- Orthogonal assays : Validate target engagement via competitive binding assays or siRNA knockdown in resistant cell lines .

Q. What computational strategies predict target interactions and binding modes for this compound?

- Molecular docking : AutoDock Vina or Glide to model interactions with tubulin (PDB: 1SA0) or kinase domains .

- Molecular Dynamics (MD) simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- Pharmacophore modeling : Identify critical functional groups (e.g., thiophene sulfur) for activity using Schrödinger .

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent screening : Replace DMF with eco-friendly alternatives (e.g., cyclopentyl methyl ether) to improve scalability .

- Catalyst optimization : Use Pd nanoparticles for cross-coupling steps to reduce metal leaching .

- Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., thiazole ring formation) to enhance reproducibility .

Q. What strategies address poor aqueous solubility in biological assays?

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) .

- Salt formation : Synthesize hydrochloride or sodium salts to improve solubility by 3–5 fold .

- Structural modification : Introduce polar groups (e.g., -OH, -SO₃H) at non-critical positions .

Methodological Recommendations

- Contradiction analysis : Cross-validate bioassay results using isogenic cell lines and Western blotting for target protein expression .

- Degradation studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis byproducts .

- Toxicity screening : Prioritize compounds with selectivity indices >10 (IC₅₀ normal cells/IC₅₀ cancer cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.